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Introduction
Rosemary extract, derived from the leaves of Rosmarinus officinalis L., is a potent natural

antioxidant and antimicrobial agent increasingly utilized in the food industry as a clean-label

alternative to synthetic preservatives.[1][2] Its efficacy in extending the shelf-life of various food

products is primarily attributed to its rich composition of phenolic compounds, which include

carnosic acid, carnosol, and rosmarinic acid.[2][3] These compounds exert their preservative

effects by scavenging free radicals, chelating pro-oxidative metals, and inhibiting the growth of

a wide range of foodborne pathogens.[4][5]

This document provides detailed application notes and experimental protocols for evaluating

the efficacy of rosemary extract as a food preservative.

Mechanism of Action
Rosemary extract's preservative action is twofold: antioxidant and antimicrobial.

Antioxidant Activity: The phenolic diterpenes, carnosic acid and carnosol, are the primary

contributors to rosemary extract's antioxidant capacity, accounting for up to 90% of its free-

radical scavenging ability.[1][3] They donate hydrogen atoms to free radicals, thus

neutralizing them and breaking the chain reactions of lipid oxidation. This process is crucial
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in preventing rancidity and the development of off-flavors in fat-rich foods.[2][6] Additionally,

certain compounds in rosemary extract can chelate metal ions, which are catalysts for

oxidative reactions.[5]

Antimicrobial Activity: Rosemary extract has demonstrated broad-spectrum antimicrobial

activity against various foodborne bacteria, including Escherichia coli, Staphylococcus

aureus, and Listeria monocytogenes.[1] The antimicrobial effects are largely attributed to

carnosic acid and rosmarinic acid, which can disrupt bacterial cell membranes, leading to a

loss of viability.[1]
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Caption: Antioxidant and antimicrobial mechanisms of rosemary extract.

Data Presentation
Table 1: Recommended Concentrations of Rosemary
Extract in Various Food Products
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Food Product
Recommended
Concentration
(ppm)

Primary Function Reference(s)

Meat and Poultry 200 - 1000
Antioxidant,

Antimicrobial
[7][8]

Edible Oils (e.g.,

Sunflower, Rapeseed)
50 - 200 Antioxidant [9][10]

Sausages 200 - 1000 Antioxidant [2][7]

Seafood 200 - 1000
Antioxidant,

Antimicrobial
[2]

Bakery and Snack

Items
Varies

Antioxidant (Mold

Inhibition)
[1]

Table 2: Efficacy of Rosemary Extract in Meat
Preservation
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Meat Type

Rosemary
Extract
Concentration
(ppm)

Parameter
Measured

Results Reference(s)

Chicken Patties 350

TBARS (mg

malondialdehyde

/kg meat)

Significantly

lower TBARS

values compared

to control after 7

days of storage.

[7][8]

Beef
1600 (nano-

encapsulated)

Total Viable

Count

Extended shelf-

life to 21 days

under

refrigeration.

[11]

Minced Raw

Meat

5,000 - 15,000

(0.5% - 1.5%

v/w)

Bacterial Counts

(Total viable

count)

Significant

reduction in

bacterial growth

over 21 days of

storage at 4°C.

[12]

Table 3: Antioxidant Activity of Rosemary Extract in
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Oil Type

Rosemary
Extract
Concentration
(ppm)

Parameter
Measured

Results Reference(s)

Sunflower Oil 200
Peroxide Value

(meq/kg)

Lower peroxide

value (75.7)

compared to

control after 3

weeks at 60°C.

[9]

Rapeseed Oil 100
Oxidative

Stability

Equivalent shelf-

life to 50 ppm of

TBHQ.

[10]

Olive and

Sesame Oil

10,000 - 20,000

(1% - 2%)
Peroxide Value

High antioxidant

activity

compared to

control samples.

[13]
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Caption: General experimental workflow for evaluating rosemary extract.
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Protocol 1: Determination of Total Phenolic Content
(Folin-Ciocalteu Method)
This protocol is adapted from the Folin-Ciocalteu method for determining the total phenolic

content in plant extracts.[14][15][16]

Materials:

Rosemary extract

Folin-Ciocalteu reagent

Gallic acid (standard)

Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

Methanol

Distilled water

Spectrophotometer

Volumetric flasks, pipettes, and test tubes

Procedure:

Standard Curve Preparation: a. Prepare a stock solution of gallic acid (1 mg/mL) in

methanol. b. From the stock solution, prepare a series of dilutions (e.g., 0, 50, 100, 150, 250,

500 µg/mL) in distilled water.

Sample Preparation: a. Dissolve a known amount of rosemary extract in methanol to obtain

a stock solution (e.g., 1 mg/mL). b. Dilute the stock solution with distilled water to a suitable

concentration for analysis.

Reaction: a. To a test tube, add 0.5 mL of the diluted standard or sample solution. b. Add 2.5

mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix thoroughly. c. After 5

minutes, add 2 mL of 7.5% sodium carbonate solution and mix again. d. Incubate the mixture

in the dark at room temperature for 1 hour.
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Measurement: a. Measure the absorbance of the solutions at 765 nm using a

spectrophotometer against a blank (containing all reagents except the sample/standard).

Calculation: a. Plot the absorbance of the gallic acid standards versus their concentration to

create a standard curve. b. Determine the concentration of total phenolics in the rosemary

extract sample from the standard curve. c. Express the results as mg of gallic acid

equivalents (GAE) per gram of extract.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This protocol measures the free radical scavenging capacity of the rosemary extract.[3][4][5]

Materials:

Rosemary extract

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol

Ascorbic acid or Trolox (positive control)

Spectrophotometer

Pipettes and microplates or cuvettes

Procedure:

DPPH Solution Preparation: a. Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in a dark bottle.

Sample and Control Preparation: a. Prepare a series of dilutions of the rosemary extract in

methanol (e.g., 10, 25, 50, 100 µg/mL). b. Prepare similar dilutions for the positive control

(ascorbic acid or Trolox).

Reaction: a. In a microplate well or cuvette, add 100 µL of each sample or control dilution. b.

Add 100 µL of the DPPH solution to each well and mix. c. For the control (blank), add 100 µL
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of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for

30 minutes.

Measurement: a. Measure the absorbance of the solutions at 517 nm.

Calculation: a. Calculate the percentage of radical scavenging activity using the following

formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of

control ] x 100 b. Plot the % scavenging against the extract concentration and determine the

IC₅₀ value (the concentration of the extract that scavenges 50% of the DPPH radicals).

Protocol 3: Thiobarbituric Acid Reactive Substances
(TBARS) Assay for Lipid Peroxidation in Meat
This protocol is used to quantify malondialdehyde (MDA), a secondary product of lipid

oxidation, in meat samples.[17][18][19]

Materials:

Meat samples (control and treated with rosemary extract)

Trichloroacetic acid (TCA) solution (15% w/v)

Thiobarbituric acid (TBA) solution (0.375% w/v)

Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the

assay)

Homogenizer

Centrifuge

Water bath

Spectrophotometer

Procedure:
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Sample Homogenization: a. Homogenize 5 g of the meat sample with 25 mL of 15% TCA

solution (and BHT if used).

Extraction: a. Centrifuge the homogenate at 3000 rpm for 10 minutes. b. Filter the

supernatant to obtain a clear extract.

Reaction: a. Mix 2 mL of the clear extract with 2 mL of 0.375% TBA solution in a test tube. b.

Heat the mixture in a boiling water bath (95-100°C) for 15 minutes. c. Cool the tubes to room

temperature.

Measurement: a. Measure the absorbance of the resulting pink-colored solution at 532 nm.

Calculation: a. A standard curve can be prepared using 1,1,3,3-tetraethoxypropane (TEP),

which hydrolyzes to form MDA. b. Calculate the TBARS value and express it as mg of

malondialdehyde (MDA) per kg of meat.

Protocol 4: Antimicrobial Susceptibility Testing - Disk
Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of rosemary extract.

[6][20][21]

Materials:

Rosemary extract

Test microorganisms (e.g., E. coli, S. aureus)

Mueller-Hinton Agar (MHA) plates

Sterile filter paper disks (6 mm)

Sterile saline solution (0.85% NaCl)

McFarland standard (0.5)

Incubator
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Procedure:

Inoculum Preparation: a. Prepare a bacterial suspension in sterile saline to match the

turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

Plate Inoculation: a. Using a sterile cotton swab, evenly inoculate the entire surface of an

MHA plate with the bacterial suspension.

Disk Application: a. Impregnate sterile filter paper disks with a known concentration of the

rosemary extract. b. Place the impregnated disks onto the surface of the inoculated MHA

plates. c. A disk with a known antibiotic can be used as a positive control, and a disk with the

solvent used to dissolve the extract as a negative control.

Incubation: a. Incubate the plates at 37°C for 18-24 hours.

Measurement: a. Measure the diameter of the zone of inhibition (the clear area around the

disk where bacterial growth is inhibited) in millimeters.

Protocol 5: Determination of Minimum Inhibitory
Concentration (MIC) - Broth Microdilution Method
This protocol determines the lowest concentration of rosemary extract that inhibits the visible

growth of a microorganism.[6][22][23]

Materials:

Rosemary extract

Test microorganisms

Mueller-Hinton Broth (MHB) or other suitable broth

96-well microtiter plates

Sterile saline solution

Incubator
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Microplate reader (optional)

Procedure:

Extract Dilution: a. In a 96-well plate, perform serial two-fold dilutions of the rosemary extract

in the broth to obtain a range of concentrations.

Inoculum Preparation: a. Prepare a bacterial suspension and dilute it in broth to achieve a

final concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation and Incubation: a. Add the standardized inoculum to each well containing the

diluted extract. b. Include a positive control (broth + inoculum, no extract) and a negative

control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

Determination of MIC: a. After incubation, visually inspect the wells for turbidity (bacterial

growth). b. The MIC is the lowest concentration of the extract at which no visible growth is

observed. c. The results can also be read using a microplate reader by measuring the optical

density at 600 nm.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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